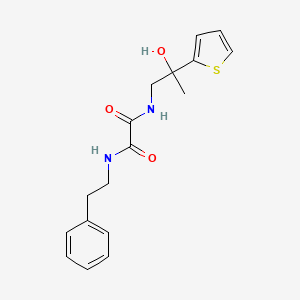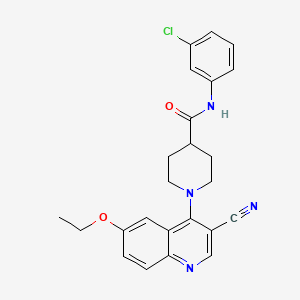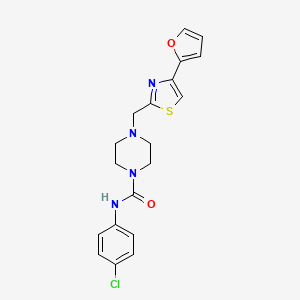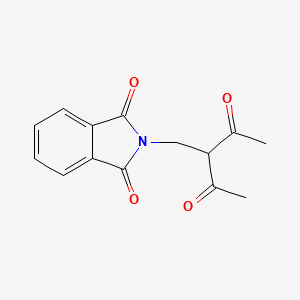
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiophene ring, a hydroxy group, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide typically involves the following steps:
Formation of the Thiophene Derivative: The initial step involves the preparation of the thiophene derivative through a series of reactions, including halogenation and substitution reactions.
Hydroxylation: The thiophene derivative is then subjected to hydroxylation to introduce the hydroxy group at the desired position.
Oxalamide Formation: The final step involves the reaction of the hydroxy-thiophene derivative with phenethylamine and oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反応の分析
Types of Reactions
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
科学的研究の応用
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and thiophene ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The oxalamide linkage may also contribute to the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h2-8,11,22H,9-10,12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMMXSCUIEJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2955318.png)
![(2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2955319.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2955322.png)



![N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2955327.png)
![3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2955329.png)

![(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2955335.png)

![3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2955338.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)
